molecular formula C10H13NO2 B14095245 4-Methylbenzyl glycinate

4-Methylbenzyl glycinate

Cat. No.: B14095245
M. Wt: 179.22 g/mol
InChI Key: MSFFARAEZFWXDS-UHFFFAOYSA-N
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Description

4-Methylbenzyl glycinate is an organic compound with the molecular formula C10H13NO2. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 4-methylbenzyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzyl glycinate can be synthesized through several methods. One common method involves the esterification of glycine with 4-methylbenzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzyl glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.

Major Products Formed

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 4-Methylbenzyl alcohol.

    Substitution: 4-Methylbenzyl halides.

Scientific Research Applications

4-Methylbenzyl glycinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methylbenzyl glycinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzyl glycinate: Similar structure but lacks the methyl group on the benzene ring.

    Phenylalanine: An amino acid with a similar aromatic structure but different functional groups.

    4-Methylbenzyl alcohol: Shares the 4-methylbenzyl group but lacks the glycine moiety.

Uniqueness

4-Methylbenzyl glycinate is unique due to its specific combination of the 4-methylbenzyl group and glycine. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(4-methylphenyl)methyl 2-aminoacetate

InChI

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)7-13-10(12)6-11/h2-5H,6-7,11H2,1H3

InChI Key

MSFFARAEZFWXDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)CN

Origin of Product

United States

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